Acetamide, N-(4-(bromomethyl)phenyl)-
Description
Importance of Benzylic Bromides as Synthons
Benzylic bromides, such as the bromomethyl group in N-(4-(bromomethyl)phenyl)acetamide, are highly prized synthons in organic chemistry. The term "synthon" refers to a conceptual unit within a molecule that can be formed or converted by a known synthetic operation. The carbon-bromine bond at the benzylic position is relatively weak and susceptible to both nucleophilic substitution (SN1 and SN2) and elimination reactions. sigmaaldrich.comnih.gov This reactivity is a consequence of the stability of the intermediate carbocation or the developing charge in the transition state, which is stabilized by resonance with the adjacent benzene (B151609) ring. sigmaaldrich.comnih.gov
This inherent reactivity makes benzylic bromides excellent electrophiles, readily reacting with a wide array of nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This versatility allows for the facile introduction of the benzyl (B1604629) group or more complex substituted benzyl moieties into a target molecule. sigmaaldrich.com The activation of the benzylic position for these transformations is a key strategy in the synthesis of many complex natural products and pharmaceutical agents. ed.ac.ukmdpi.com
The Modulating Influence of the Acetamide (B32628) Moiety
The amide functionality is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). acs.orgnih.gov This characteristic is of paramount importance in medicinal chemistry and molecular recognition, as it allows for specific interactions with biological targets such as enzymes and receptors. acs.orgsigmaaldrich.com The acetamide group can therefore direct the binding of a molecule to a specific site on a protein, enhancing its biological activity and selectivity. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(bromomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMURBFZECPJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216251 | |
| Record name | Acetamide, N-(4-(bromomethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66047-05-0 | |
| Record name | Acetamide, N-(4-(bromomethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066047050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-(bromomethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(bromomethyl)phenyl]acetamide | |
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The Research Significance and Scope of N 4 Bromomethyl Phenyl Acetamide in Advanced Chemical Research
The true value of N-(4-(bromomethyl)phenyl)acetamide lies in its utility as a bifunctional building block in advanced chemical research. The presence of both a reactive benzylic bromide and a hydrogen-bonding acetamide (B32628) group on a central phenyl ring allows for its incorporation into a wide range of complex molecular architectures.
One of the most significant applications of this compound is as an intermediate in the synthesis of kinase inhibitors. ub.eduresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ub.edu The benzylic bromide of N-(4-(bromomethyl)phenyl)acetamide can be used to link the core structure to other molecular fragments, while the acetamide group can participate in key hydrogen bonding interactions within the kinase's active site, contributing to the inhibitor's potency and selectivity. nist.gov
Beyond medicinal chemistry, the reactive nature of the bromomethyl group makes N-(4-(bromomethyl)phenyl)acetamide a candidate for use in materials science. It can be used to functionalize surfaces or polymers, introducing the acetamidophenyl moiety to modify the material's properties. For example, it could be used in the synthesis of photoactive compounds or as a linker in bioconjugation, attaching small molecules to proteins or other biomolecules.
The synthesis of N-(4-(bromomethyl)phenyl)acetamide itself can be achieved through a multi-step process, often starting from p-toluidine (B81030). A common route involves the acetylation of the amino group of p-toluidine to form N-(p-tolyl)acetamide, followed by radical bromination of the benzylic methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Table 1: Physical and Chemical Properties of N-(4-(bromomethyl)phenyl)acetamide nist.gov
| Property | Value |
| CAS Number | 66047-05-0 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Melting Point | 162-165 °C |
| Appearance | Solid |
| IUPAC Name | N-[4-(bromomethyl)phenyl]acetamide |
Synthetic Routes to N-(4-(bromomethyl)phenyl)acetamide: A Detailed Examination
The synthesis of N-(4-(bromomethyl)phenyl)acetamide, a valuable intermediate in organic chemistry, can be approached through two primary strategic disconnections. The first involves the N-acylation of a pre-functionalized aniline (B41778) derivative, while the second, more common approach, relies on the selective bromination of an N-acylated methylarene precursor. This article provides a detailed exploration of these synthetic methodologies, focusing on established reaction pathways and strategic considerations for optimizing reaction outcomes.
Applications of N 4 Bromomethyl Phenyl Acetamide As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems
A heterocyclic compound is a cyclic structure containing atoms of at least two different elements in its ring(s). wikipedia.org The reactivity of the benzylic bromide in N-(4-(bromomethyl)phenyl)acetamide makes it an excellent reagent for the synthesis of complex heterocyclic frameworks, which are core structures in many pharmaceuticals and functional materials. wikipedia.orgnih.gov
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. N-(4-(bromomethyl)phenyl)acetamide serves as a key building block for attaching a substituted phenylacetamide motif to these scaffolds.
Indoles: Indole (B1671886) and its derivatives are a critical class of heterocycles found in numerous natural alkaloids and pharmaceutical agents. organic-chemistry.orgnih.gov Synthetic routes to indoles often involve the cyclization of appropriately substituted anilines. organic-chemistry.orgmdpi.com N-(4-(bromomethyl)phenyl)acetamide can be used to N-alkylate indole precursors or the indole ring itself. For example, the reaction with an indole nitrogen anion (generated by a base) would yield an N-substituted indole, a common structural motif in bioactive compounds.
Benzimidazoles: The benzimidazole (B57391) ring, formed by the fusion of benzene (B151609) and imidazole (B134444), is a privileged scaffold in drug discovery, with applications as antiviral, anticancer, and antihistamine agents. researchgate.netnih.gov Synthesis often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. tuiasi.ro N-(4-(bromomethyl)phenyl)acetamide can be employed to alkylate the nitrogen atoms of the benzimidazole ring, leading to N-substituted benzimidazole derivatives. For instance, reacting 2-substituted benzimidazoles with N-(4-(bromomethyl)phenyl)acetamide in the presence of a base provides a direct route to derivatives bearing the N-(4-acetylaminobenzyl) group. researchgate.net
Pyrazolopyrimidines: Pyrazolopyrimidine scaffolds are of significant interest due to their biological activities, including as kinase inhibitors. mdpi.com Novel pyrazolopyrimidine acetamide (B32628) derivatives have been synthesized and shown to exhibit high affinity for biological targets like the translocator protein (TSPO). nih.govresearchgate.netdntb.gov.ua In these syntheses, a chloro- or bromoacetamide reagent is typically used to alkylate a pyrazolopyrimidine core. N-(4-(bromomethyl)phenyl)acetamide can function as the alkylating agent, reacting with a nucleophilic site on a pre-formed pyrazolopyrimidine ring to generate complex derivatives. nih.govnih.gov
Table 1: Proposed Reactions for Nitrogen-Containing Heterocycle Synthesis
| Heterocycle Class | Nucleophilic Precursor | Proposed Reaction with N-(4-(bromomethyl)phenyl)acetamide |
|---|---|---|
| Indoles | Indole | N-alkylation of the indole ring |
| Benzimidazoles | 2-substituted-1H-benzimidazole | N-alkylation of the imidazole nitrogen |
| Pyrazolopyrimidines | 7-hydroxy-pyrazolo[1,5-a]pyrimidine | O-alkylation followed by potential rearrangement or further functionalization |
The utility of N-(4-(bromomethyl)phenyl)acetamide extends to the synthesis of heterocycles containing oxygen and sulfur, which are prevalent in natural products and synthetic compounds with diverse properties. nih.govnih.gov
Oxygen-Containing Heterocycles: These structures, such as furans and pyrans, are widespread in nature. nih.govpku.edu.cn The synthesis can involve intramolecular cyclization of a precursor containing a hydroxyl group. N-(4-(bromomethyl)phenyl)acetamide can react with a diol or a phenol (B47542) derivative. For example, O-alkylation of a catechol (1,2-dihydroxybenzene) derivative could be the first step in constructing a benzodioxole-type structure.
Sulfur-Containing Heterocycles: Sulfur heterocycles like thiazoles and thiophenes are important in pharmaceuticals and materials science. nih.govnih.govorganic-chemistry.org The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been reported to yield compounds with significant antibacterial activity. nih.gov A common strategy for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. Analogously, N-(4-(bromomethyl)phenyl)acetamide can serve as the electrophile in reactions with sulfur nucleophiles. For example, its reaction with 2-mercaptobenzothiazole (B37678) would yield a sulfide, which can be a precursor to more complex, fused heterocyclic systems. researchgate.netuea.ac.uk
Intermediate in the Synthesis of Precursors for Bioactive Scaffolds
The predictable reactivity of N-(4-(bromomethyl)phenyl)acetamide makes it an ideal intermediate for building precursors to complex, biologically active molecules. Its structure combines a stable acetamide-protected aniline (B41778) with a highly reactive benzylic handle for further elaboration.
Substituted arylacetamides are a class of compounds with recognized biological importance, partly due to their structural similarity to natural products like penicillin. nih.govresearchgate.net The benzylic bromide of N-(4-(bromomethyl)phenyl)acetamide is susceptible to nucleophilic attack by a wide range of functional groups, enabling the synthesis of a library of derivatives with diverse side chains.
By reacting N-(4-(bromomethyl)phenyl)acetamide with various nucleophiles, a diverse set of compounds can be generated where the bromine atom is replaced by different functional groups. This approach allows for systematic modification of the compound's properties, which is a key strategy in drug discovery for optimizing bioactivity and pharmacokinetic profiles.
Table 2: Derivatization via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amine | Morpholine | -CH₂-N(CH₂)₄O |
| Alcohol/Phenol | Sodium Phenoxide | -CH₂-O-Ph |
| Thiol/Thiophenol | Sodium Thiophenoxide | -CH₂-S-Ph |
| Carboxylate | Sodium Acetate | -CH₂-O-C(O)CH₃ |
| Azide | Sodium Azide | -CH₂-N₃ |
| Cyanide | Sodium Cyanide | -CH₂-CN |
N-(4-(bromomethyl)phenyl)acetamide is an ideal building block for such strategies. It can be prepared and purified as one fragment, while a second, often more complex, fragment is synthesized through a separate route. The two pieces are then joined via the reactive benzylic bromide. For example, in the synthesis of a potential drug candidate with a complex heterocyclic core, the core could be prepared with a nucleophilic handle (e.g., an amine or thiol). In the final step, this core would be coupled with N-(4-(bromomethyl)phenyl)acetamide to install the 4-(acetylamino)benzyl moiety, completing the synthesis of the target molecule. This late-stage introduction of the acetamide fragment can be advantageous, particularly if other parts of the molecule are sensitive to the conditions required to install or modify the acetamide group.
Derivatization for Material Science Applications
The structural features of N-(4-(bromomethyl)phenyl)acetamide and its derivatives suggest potential applications in material science. The combination of an aromatic ring, a hydrogen-bonding amide group, and a reactive site for polymerization or surface attachment allows for the design of functional materials.
Polymer Synthesis: The benzylic bromide can act as an initiator or a monomer component in polymerization reactions. For instance, it could be used to initiate atom transfer radical polymerization (ATRP) or be converted into a polymerizable group like a vinyl or norbornene moiety for use in ring-opening metathesis polymerization (ROMP). nih.gov The resulting polymers would feature pendant N-phenylacetamide groups, which could impart specific properties such as thermal stability or the ability to self-assemble through hydrogen bonding.
Surface Modification: The reactive bromide allows the molecule to be grafted onto surfaces, such as silica, gold, or polymer substrates. This could be used to alter the surface properties, for example, to increase hydrophilicity or to create a surface that can selectively bind to other molecules through hydrogen bonding interactions mediated by the acetamide group.
Precursor for Polymeric Materials and Functionalized Surfaces
The presence of the bromomethyl group in N-(4-(bromomethyl)phenyl)acetamide allows it to be readily incorporated into polymeric structures or attached to surfaces. This functional group can participate in various reactions, such as nucleophilic substitution and certain types of polymerization, making it a versatile tool for materials design.
Polymer Synthesis:
N-(4-(bromomethyl)phenyl)acetamide can be used in polymer synthesis in several ways. For instance, it can act as an initiator for certain polymerization reactions or be incorporated as a monomer unit into a polymer chain. The resulting polymers would possess pendant acetamidophenyl groups, which can impart desirable properties such as improved thermal stability and specific intermolecular interactions.
One potential application is in the synthesis of functional polymers through atom transfer radical polymerization (ATRP). While direct studies on N-(4-(bromomethyl)phenyl)acetamide as an ATRP initiator are not widely documented, the principle is well-established with similar benzylic bromide compounds. The process would involve the reaction of the bromomethyl group to initiate the polymerization of vinyl monomers.
Another approach is the synthesis of polyamides or polyethers through polycondensation reactions. The bromomethyl group can be converted to other functional groups, such as an amine or a hydroxyl group, which can then react with appropriate comonomers to form a polymer backbone. The acetamide group would remain as a pendant functionality, influencing the polymer's solubility and mechanical properties.
Functionalized Surfaces:
The reactive nature of the bromomethyl group makes N-(4-(bromomethyl)phenyl)acetamide an excellent candidate for the chemical modification of surfaces. Surfaces containing nucleophilic groups, such as hydroxyl or amine groups, can be readily functionalized by reaction with this compound. This process, often referred to as surface grafting, results in a covalently attached layer of acetamidophenyl groups.
Such functionalized surfaces could find applications in various fields. For example, the introduction of the acetamide group can alter the surface energy and wettability of a material. Furthermore, the amide functionality can serve as a site for further chemical modifications, allowing for the creation of complex, multi-functional surfaces. A potential application lies in the preparation of low-fouling surfaces for biomedical devices, where the hydrophilic nature of the acetamide group could help to reduce protein adsorption and cell adhesion.
| Parameter | Description |
| Functional Group for Grafting | -CH₂Br (Bromomethyl) |
| Potential Surface Reactions | Nucleophilic substitution |
| Pendant Functional Group | -NHCOCH₃ (Acetamide) |
| Potential Applications | Modification of surface energy, creation of biocompatible coatings, platforms for further functionalization |
Synthesis of Liquid Crystalline and Supramolecular Structures
The rigid phenyl ring and the hydrogen-bonding capability of the acetamide group in N-(4-(bromomethyl)phenyl)acetamide make it an attractive precursor for the design of molecules that exhibit liquid crystalline or supramolecular behavior.
Liquid Crystalline Structures:
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their component molecules are oriented in a crystal-like way. The synthesis of liquid crystals often involves the connection of rigid core units (mesogens) with flexible chains.
Supramolecular Structures:
Supramolecular chemistry focuses on the area of chemistry beyond the molecule, focusing on the chemical systems made up of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization may vary from weak inter-, to strong covalent bonding, provided that the degree of electronic coupling between the molecular component remains small.
The acetamide group of N-(4-(bromomethyl)phenyl)acetamide is capable of forming strong hydrogen bonds, particularly N-H···O interactions. This directional and specific interaction can be exploited to guide the self-assembly of molecules into well-defined supramolecular architectures. For instance, molecules derived from N-(4-(bromomethyl)phenyl)acetamide could self-assemble into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.
The bromomethyl group can be used to introduce other functionalities that can participate in different types of non-covalent interactions, such as π-π stacking or halogen bonding. This multi-level control over intermolecular forces allows for the rational design of complex supramolecular materials with tailored properties and functions.
| Feature | Role in Liquid Crystals | Role in Supramolecular Chemistry |
| Rigid Phenyl Ring | Forms part of the mesogenic core. | Provides a scaffold for directing intermolecular interactions. |
| Acetamide Group | Influences polarity and intermolecular forces. | Acts as a strong hydrogen bond donor and acceptor for self-assembly. |
| Bromomethyl Group | Serves as a reactive site to attach other mesogenic units or flexible chains. | Allows for the introduction of other functional groups to control supramolecular architecture. |
Advanced Analytical and Computational Studies for N 4 Bromomethyl Phenyl Acetamide
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the detailed molecular-level investigation of N-(4-(bromomethyl)phenyl)acetamide. They provide a non-destructive means to verify the compound's identity and purity by probing the magnetic and vibrational properties of its constituent atoms and functional groups.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the molecular structure of N-(4-(bromomethyl)phenyl)acetamide.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals, especially in complex molecules. For N-(4-(bromomethyl)phenyl)acetamide, a COSY experiment would reveal the coupling between the protons on the aromatic ring and any potential long-range couplings. An HSQC spectrum would directly correlate each proton signal with its attached carbon atom, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, helping to piece together the complete carbon skeleton and confirm the connectivity between the acetamide (B32628) group, the phenyl ring, and the bromomethyl group.
Solid-State NMR (ssNMR) provides valuable information about the compound in its crystalline form. This technique can be used to study polymorphism, identify different crystalline forms, and understand the molecular packing and intermolecular interactions in the solid state. For N-arylacetamides, ssNMR can differentiate between polymorphs by detecting subtle changes in the chemical shifts of carbon and nitrogen atoms that arise from different crystal lattice environments.
High-Resolution Mass Spectrometry for Molecular Ion Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of N-(4-(bromomethyl)phenyl)acetamide. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).
For N-(4-(bromomethyl)phenyl)acetamide (C₉H₁₀BrNO), HRMS would be used to experimentally verify its monoisotopic mass. The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic cluster for the molecular ion in the mass spectrum, further confirming the presence of bromine in the molecule. The high accuracy of HRMS allows for the confident differentiation between molecules with the same nominal mass but different elemental formulas, thereby providing unequivocal confirmation of the compound's chemical identity.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in N-(4-(bromomethyl)phenyl)acetamide by probing their characteristic vibrational modes.
FTIR Spectroscopy: In the FTIR spectrum of N-(4-(bromomethyl)phenyl)acetamide, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibration of the secondary amide would typically appear as a sharp band in the region of 3300-3100 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong absorption around 1660 cm⁻¹. The N-H bending vibration (Amide II band) usually occurs near 1550 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretching vibration of the bromomethyl group would be found in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give rise to strong Raman signals. For N-(4-(bromomethyl)phenyl)acetamide, the symmetric stretching of the benzene (B151609) ring would be a prominent feature. Raman spectroscopy is particularly useful for studying the low-frequency vibrations that can provide information about the crystal lattice and polymorphism.
The following table summarizes the expected vibrational frequencies for key functional groups in N-(4-(bromomethyl)phenyl)acetamide.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3100 |
| C=O (Amide I) | Stretching | ~1660 |
| N-H (Amide II) | Bending | ~1550 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C-Br | Stretching | 600 - 500 |
X-ray Crystallography for Solid-State Structure Elucidation
Polymorphism and Crystal Engineering Studies of N-Arylacetamides
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. mpg.de Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. mpg.deub.edu The study of polymorphism is particularly crucial in the pharmaceutical industry, as an unexpected polymorphic transformation can affect a drug's performance. ub.eduresearchgate.net
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netnih.gov For N-arylacetamides, crystal engineering principles can be applied to control polymorphism and to design co-crystals with modified physical properties. The amide functional group is a reliable hydrogen bond donor and acceptor, making it a key player in the formation of predictable supramolecular structures.
Studies on related N-arylacetamides have shown that they are prone to polymorphism, with different crystal forms being obtained by varying the crystallization solvent or conditions. rsc.org X-ray powder diffraction (XRPD) is a primary tool for identifying and distinguishing between different polymorphic forms. mpg.de
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The solid-state structure of N-(4-(bromomethyl)phenyl)acetamide is stabilized by a network of intermolecular interactions. A detailed crystallographic analysis would reveal the nature and geometry of these interactions.
Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of N-(4-(bromomethyl)phenyl)acetamide is expected to be hydrogen bonding. The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. harvard.edu This typically leads to the formation of chains or ribbons of molecules linked by N-H···O=C hydrogen bonds.
Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor, interacting with an electron-rich atom (such as the carbonyl oxygen) on an adjacent molecule. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. The strength and geometry of these bonds can significantly influence the crystal packing.
Other weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in the crystal packing. The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. libretexts.orgwikipedia.org
Computational Chemistry Approaches
Computational chemistry serves as an indispensable tool in modern chemical research, offering profound insights into the molecular-level characteristics of compounds like Acetamide, N-(4-(bromomethyl)phenyl)-. Through the application of advanced theoretical models and simulations, it is possible to elucidate properties that are often challenging to measure experimentally. These computational methods allow for the detailed investigation of molecular structure, reactivity, and dynamics, providing a theoretical framework that complements and guides laboratory research.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and geometry of molecules. For N-(4-(bromomethyl)phenyl)acetamide, DFT calculations provide a detailed picture of its fundamental properties. Using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), researchers can determine the molecule's lowest energy conformation.
These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. A critical output from DFT is the mapping of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap typically implies that the molecule is more polarizable and more readily participates in chemical reactions.
Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For N-(4-(bromomethyl)phenyl)acetamide, the MEP would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential, susceptible to electrophilic attack, while the area around the benzylic protons of the bromomethyl group would show positive potential, indicating a site for potential nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT calculations provide a static image of a molecule's preferred geometry, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a virtual window into conformational changes and interactions with the surrounding environment.
For a flexible molecule like N-(4-(bromomethyl)phenyl)acetamide, MD simulations are crucial for exploring its conformational landscape. These simulations can track rotations around single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the bromomethyl group, revealing the various shapes the molecule can adopt and the energy barriers between these conformations.
Reaction Pathway Modeling and Transition State Characterization
Understanding how N-(4-(bromomethyl)phenyl)acetamide participates in chemical reactions can be significantly enhanced through reaction pathway modeling. This computational technique maps the potential energy surface of a reaction, identifying the most favorable route from reactants to products. A key focus is the characterization of the transition state—the highest energy point along the reaction coordinate.
A primary reaction of interest for this molecule is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. Computational methods can model this process by calculating the energies of the reactants, the transition state structure, and the products. The difference in energy between the reactants and the transition state determines the activation energy, a critical factor governing the reaction rate.
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that the identified transition state structure correctly connects the reactant and product states. This detailed mechanistic insight allows for predictions about how modifying the nucleophile or reaction conditions will influence the reaction's outcome and efficiency.
Prediction of Spectroscopic Properties and Reactivity Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.
Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies of N-(4-(bromomethyl)phenyl)acetamide, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a precise assignment of the experimental spectral bands to specific functional groups (e.g., C=O stretch, N-H bend) can be achieved.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts are invaluable for assigning signals in complex experimental spectra.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption bands in a UV-Visible spectrum. This helps in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
From the calculated HOMO and LUMO energies, various global reactivity parameters can be derived, as shown in the table below. These descriptors quantify aspects of a molecule's reactivity.
| Computational Analysis | Predicted Data/Parameter | Significance |
| DFT Geometry Optimization | Bond Lengths, Bond Angles, Dihedral Angles | Provides the most stable 3D structure of the molecule. |
| Frontier Molecular Orbitals | HOMO Energy, LUMO Energy, Energy Gap | Determines chemical stability, reactivity, and electronic properties. |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions (λmax), Oscillator Strength | Predicts the UV-Visible absorption spectrum. |
| DFT Frequency Calculation | Vibrational Frequencies and Intensities | Allows for the assignment of IR and Raman spectral bands. |
| GIAO-DFT | ¹H and ¹³C NMR Chemical Shifts | Aids in the interpretation and assignment of NMR spectra. |
| Reactivity Descriptors | Chemical Hardness, Electronegativity, Electrophilicity Index | Quantifies the molecule's overall reactivity and interaction tendencies. |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Transformations
The benzylic bromide moiety of N-(4-(bromomethyl)phenyl)acetamide is an excellent electrophile for a wide array of catalytic cross-coupling reactions. While traditionally used in simple nucleophilic substitutions, its true potential lies in metal-catalyzed transformations that can forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Future research is trending towards the use of this compound in sophisticated cross-coupling reactions. Palladium- and nickel-catalyzed reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations, are prime candidates for exploration. These reactions would involve coupling the benzylic position with various partners like boronic acids, terminal alkynes, organostannanes, and amines, respectively. A significant area of development involves using earth-abundant and less toxic metals, such as iron and copper, to catalyze these transformations, aligning with the principles of green chemistry. princeton.edu For instance, multimetallic catalysis, where two different metal catalysts work synergistically, could enable challenging cross-Ullman type reactions, coupling the benzyl (B1604629) bromide with substrates like aryl triflates that are unreactive towards a single catalyst system. nih.gov
Table 1: Potential Catalytic Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Metal Catalyst (Example) | Resulting Bond | Potential Application |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium(0), Nickel(II) | C(sp³)–C(sp²) | Synthesis of diarylalkanes, complex scaffolds |
| Sonogashira Coupling | Terminal Alkyne | Palladium(0)/Copper(I) | C(sp³)–C(sp) | Access to propargyl-amines and enynes |
| Heck-type Coupling | Alkene | Palladium(0) | C(sp³)–C(sp²) | Formation of substituted alkenes |
| Buchwald-Hartwig | Amine/Aniline (B41778) | Palladium(0) | C(sp³)–N | Synthesis of complex benzylamines |
| Iron-Catalyzed | Grignard Reagent | Iron(III) | C(sp³)–C | Economical C-C bond formation |
These catalytic methods would transform N-(4-(bromomethyl)phenyl)acetamide from a simple linker into a dynamic building block for constructing complex molecular architectures relevant to pharmaceuticals and functional materials.
Development of Asymmetric Synthetic Routes Utilizing N-(4-(bromomethyl)phenyl)acetamide
The creation of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry. mdpi.com N-(4-(bromomethyl)phenyl)acetamide, as a prochiral electrophile, is an ideal substrate for developing new asymmetric synthetic methodologies. The focus of future research will be on the enantioselective alkylation of various nucleophiles using this compound, guided by a chiral influence.
One major trend is the use of chiral phase-transfer catalysts. These catalysts can form a chiral ion pair with a nucleophile, guiding the approach of the N-(4-(bromomethyl)phenyl)acetamide to one face of the nucleophile, thereby inducing asymmetry. This has been successfully applied to the synthesis of N-N axially chiral compounds through the reaction of N-acyl nucleophiles with benzyl bromide derivatives. nih.gov Another prominent approach is the asymmetric alkylation of enolates derived from carbonyl compounds. york.ac.uk By using a chiral base or a chiral ligand-metal complex, a chiral enolate is formed, which then reacts with N-(4-(bromomethyl)phenyl)acetamide to yield an α-benzylated carbonyl compound with high enantiomeric excess. lookchem.com These methods provide access to valuable chiral building blocks that can be further elaborated.
Table 2: Strategies for Asymmetric Alkylation
| Method | Chiral Component | Nucleophile Example | Expected Product |
|---|---|---|---|
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine imine | Enantiomerically enriched α-amino acid derivative |
| Chiral Auxiliary | Evans Oxazolidinone | Imide Enolate | Diastereomerically pure alkylated imide |
| Chiral Base | Chiral Lithium Amide | Carboxylic Acid Dianion | Enantiomerically enriched α-benzyl carboxylic acid |
| Metal-Catalyzed | Chiral Ligand (e.g., BOX, PYBOX) | Malonate Ester | Enantiomerically enriched substituted malonic ester |
Successful development in this area would establish N-(4-(bromomethyl)phenyl)acetamide as a valuable reagent for the stereocontrolled introduction of the 4-acetamidobenzyl group into a wide range of molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The synthesis and subsequent reactions of benzylic bromides are particularly well-suited for this technology. Future research will focus on integrating N-(4-(bromomethyl)phenyl)acetamide into these automated platforms.
The initial synthesis of the compound, often involving radical bromination of the corresponding toluene (B28343) derivative, can be hazardous on a large scale in batch reactors. A continuous-flow protocol using reagents like N-bromosuccinimide (NBS) under photochemical activation allows for precise control over reaction time and temperature, minimizing the formation of byproducts and improving safety. researchgate.netorganic-chemistry.org Furthermore, subsequent reactions involving the reactive benzyl bromide can be performed "on-demand." For instance, reactions with highly reactive organometallic reagents (e.g., organolithiums or Grignards) can be conducted safely at low temperatures with very short residence times, preventing degradation. acs.orgunimi.it This enables multi-step, telescoped syntheses where the crude product from one flow reactor is fed directly into the next, streamlining the production of complex derivatives without intermediate purification steps.
Table 3: Comparison of Batch vs. Flow Synthesis for Benzyl Bromide Reactions
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, small reaction volume |
| Scalability | Difficult and often requires re-optimization | Achieved by running the reactor for longer times |
| Reaction Control | Limited control over mixing and residence time | Precise control over stoichiometry, time, and temp. |
| Productivity | Limited by reactor size and downtime | High throughput, potential for 24/7 operation apolloscientific.co.uk |
| Handling of Haz. Intermediates | Accumulation of large quantities | Generated and consumed in-situ, minimizing risk |
Bioorthogonal Chemistry Applications (as a clickable handle)
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While classic "click" reactions involve functional groups like azides and alkynes, there is an emerging interest in developing new bioorthogonal pairs. The benzyl bromide functionality of N-(4-(bromomethyl)phenyl)acetamide presents an opportunity for its use as a chemoselective "handle" for bioconjugation.
The core principle involves the reaction of the electrophilic benzyl bromide with a soft, highly specific nucleophile that is exogenously introduced onto a biomolecule. While the benzyl bromide can react with endogenous nucleophiles like cysteine thiols, its reactivity can be tuned. Future research will aim to design highly specific nucleophilic partners that react significantly faster with the benzyl bromide than any biological functional group, thereby achieving bioorthogonality. This could involve specialized phosphines or thiol-containing reagents engineered for rapid and selective ligation. nih.gov The acetamide (B32628) group on the phenyl ring could also be modified to tune the electronic properties and reactivity of the benzyl bromide, or to carry a reporter tag. This approach would expand the toolbox of bioorthogonal reactions, enabling researchers to label proteins, glycans, and other biomolecules in complex biological environments. nih.govscispace.comwebsite-files.com
Design of Smart Materials and Responsive Systems Incorporating the Compound's Derivatives
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers like temperature, pH, light, or specific molecules. mdpi.comrsc.org N-(4-(bromomethyl)phenyl)acetamide is an excellent precursor for creating monomers that can be incorporated into such advanced materials.
The primary route involves converting the bromomethyl group into a polymerizable functional group, such as a styrene, acrylate, or methacrylate. Copolymerization of this new monomer with other functional monomers would yield polymers with the N-phenylacetamide moiety as a pendant group. This group, capable of hydrogen bonding, could impart thermo-responsive behavior, such as a lower critical solution temperature (LCST), causing the polymer to precipitate from solution above a certain temperature. aip.org Furthermore, the acetamide could be hydrolyzed to an amine, creating a pH-responsive system. The resulting polymer systems could be designed as nanoparticles for targeted drug delivery, where a change in the local environment (e.g., the acidic microenvironment of a tumor) triggers the release of a therapeutic cargo. nih.govmdpi.com Other potential applications include smart coatings, sensors, and actuators. jcchems.com
Table 4: Potential Stimuli-Responsive Systems from N-(4-(bromomethyl)phenyl)acetamide Derivatives
| Stimulus | Required Polymer Feature | Potential Mechanism of Response | Application |
|---|---|---|---|
| Temperature | Polymer with N-phenylacetamide side chains | Disruption of hydrogen bonding with water, leading to phase transition (LCST) | Thermo-responsive drug delivery, cell sheets |
| pH | Polymer with N-(4-aminobenzyl) side chains | Protonation/deprotonation of the amine, altering polymer solubility/swelling | pH-gated release systems, biosensors |
| Enzymes | Peptide sequence attached to the N-phenylacetamide | Enzymatic cleavage of the peptide, triggering polymer disassembly | Enzyme-specific cargo release |
| Redox | Disulfide linkage incorporated into the polymer backbone | Cleavage of disulfide bonds in a reducing environment (e.g., intracellular) | Intracellular drug delivery |
The exploration of N-(4-(bromomethyl)phenyl)acetamide in these emerging areas promises to unlock new synthetic capabilities and contribute to the development of next-generation technologies in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(bromomethyl)phenyl)acetamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via bromination of N-(4-methylphenyl)acetamide using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Key Data : Common impurities include unreacted starting material and dibrominated by-products (e.g., 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
- Table 1 : Common Impurities and Detection Methods
| Impurity | Detection Method | Retention Time (HPLC) |
|---|---|---|
| N-(4-methylphenyl)acetamide | Reverse-phase HPLC | 8.2 min |
| Dibrominated derivative | LC-MS (ESI+) | m/z 365.1 [M+H]⁺ |
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.2–7.6 ppm) and acetamide methyl groups (δ 2.1 ppm) .
- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths (C-Br: ~1.89 Å) and torsion angles. Polymorph identification requires comparative R-factor analysis (e.g., R = 0.038 for monoclinic P2₁/c structure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms?
- Methodology :
- Perform differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points varying by 5–10°C between polymorphs).
- Use density functional theory (DFT) simulations (e.g., Gaussian 16, B3LYP/6-31G*) to compare lattice energies and validate experimental observations .
- Cross-reference with NIST Chemistry WebBook data for bond-length validation (e.g., C=O bond: 1.22 Å ± 0.02) .
Q. What computational strategies predict reactivity of the bromomethyl group in cross-coupling reactions?
- Methodology :
- Employ molecular docking (AutoDock Vina) to model Suzuki-Miyaura coupling with aryl boronic acids, focusing on steric hindrance near the bromine atom.
- Use COMSOL Multiphysics to simulate reaction kinetics under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) .
- Validate predictions with experimental yields (GC-MS) and Hammett σ⁺ constants for substituent effects .
Q. How should researchers design experiments to analyze degradation pathways under ambient conditions?
- Methodology :
- Accelerated stability testing: Expose the compound to UV light (254 nm) and monitor degradation via TLC (Rf shifts) and FTIR (loss of C-Br stretch at ~560 cm⁻¹).
- Identify hydrolysates (e.g., N-(4-hydroxymethylphenyl)acetamide) using high-resolution mass spectrometry (HRMS) .
- Table 2 : Degradation Products and Conditions
| Condition | Major Product | Detection Method |
|---|---|---|
| UV light, 48 h | N-(4-formylphenyl)acetamide | LC-MS/MS |
| High humidity | N-(4-(hydroxymethyl)phenyl)acetamide | ¹H NMR (D₂O) |
Ethical and Safety Considerations
Q. What safety protocols are essential for handling brominated acetamide derivatives?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
- Store at -20°C in amber vials to prevent photodegradation .
- Conduct risk assessments using Safety Data Sheets (SDS) for acute toxicity (LD50 > 200 mg/kg in rodents) .
Q. How can ethical guidelines be integrated into studies involving hazardous intermediates?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
